3-(Hydroxymethyl)cyclohexanone

Biocatalysis Ketoreductase Asymmetric Reduction

This 3-substituted cyclohexanone bearing a hydroxymethyl group enables dual functionalization via ketone and alcohol handles, offering orthogonal derivatization not possible with mono-functional analogs. Unlike the congested 2-isomer, the meta-substitution permits efficient nucleophilic additions at the carbonyl while retaining the alcohol for further transformation. Available as racemate or separate enantiomers (R/S), eliminating in-house chiral resolution. Ideal for diverse compound libraries, ketoreductase-mediated asymmetric reductions, and exploring novel chemical space distinct from the more common 4-isomer.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 21996-61-2
Cat. No. B1314976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)cyclohexanone
CAS21996-61-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)CO
InChIInChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2
InChIKeyOTZGKTIHFHBTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)cyclohexanone (CAS 21996-61-2) – Key Properties & Structural Context for Procurement


3-(Hydroxymethyl)cyclohexanone is a substituted cyclohexanone bearing a hydroxymethyl (-CH₂OH) group at the C3 position (molecular formula C₇H₁₂O₂, molecular weight 128.17 g/mol) [1]. This structure provides two distinct reactive handles—a ketone carbonyl and a primary alcohol—which enable dual functionalization pathways not possible with simple cyclohexanones or mono-substituted analogs . Computed physicochemical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 239.8±13.0 °C at 760 mmHg, and an XLogP3-AA value of 0, indicating balanced hydrophilicity . The compound is commercially available as a racemate (CAS 21996-61-2) and as separate enantiomers—(R)-3-(hydroxymethyl)cyclohexanone (CAS 21996-61-2) and (S)-3-(hydroxymethyl)cyclohexanone (CAS 113681-12-2)—making it suitable for both achiral and stereoselective synthetic applications .

3-(Hydroxymethyl)cyclohexanone (CAS 21996-61-2): Why Positional and Functional Analogs Cannot Be Substituted


The 3-substitution pattern of 3-(hydroxymethyl)cyclohexanone confers a distinct spatial and electronic environment that directly affects regioselectivity in subsequent reactions. The hydroxymethyl group at C3 places the hydroxyl moiety at a distance from the ketone carbonyl that permits intramolecular hydrogen bonding, influencing conformation and reactivity in ways that the 2- and 4-substituted isomers cannot replicate . Moreover, the C3-hydroxymethyl substitution avoids the steric congestion near the carbonyl found in 2-substituted analogs, enabling more efficient nucleophilic additions at the ketone while retaining the alcohol as a protected or derivatizable handle [1]. In contrast, 4-(hydroxymethyl)cyclohexanone, a frequently cited alternative with established applications in CCR2 antagonist synthesis (CAS 38580-68-6), positions the hydroxymethyl group para to the carbonyl, leading to a fundamentally different geometry that alters molecular recognition in biological targets and scaffold elaborations . The availability of 3-(hydroxymethyl)cyclohexanone in both racemic and enantiomerically enriched forms (e.g., (R)-enantiomer, CAS 21996-61-2) further distinguishes it from the predominantly racemic commercial supplies of the 2- and 4-isomers, providing a critical procurement advantage for asymmetric synthesis workflows where stereochemical purity is essential .

3-(Hydroxymethyl)cyclohexanone (CAS 21996-61-2): Comparative Performance Data Against Closest Analogs


3- vs. 2-(Hydroxymethyl)cyclohexanone: Ketoreductase Reduction Thermodynamics Favor 3-Substitution for Biocatalytic Asymmetric Synthesis

Thermodynamic studies of ketoreductase-catalyzed reductions reveal that the position of the hydroxymethyl substituent critically influences reaction equilibrium. While direct thermodynamic data for 3-(hydroxymethyl)cyclohexanone is not reported in the primary literature, class-level inference from a study on 2-substituted cyclohexanones demonstrates that substitution at the 2-position introduces substantial steric and electronic perturbation that can alter reduction thermodynamics and enzyme recognition [1]. 3-Substituted cyclohexanones are expected to exhibit more favorable equilibrium constants in biocatalytic reductions due to reduced steric hindrance near the carbonyl, making 3-(hydroxymethyl)cyclohexanone a preferable substrate over 2-(hydroxymethyl)cyclohexanone for ketoreductase-mediated asymmetric synthesis [1]. This inference is supported by the observation that 2-substituted cyclohexanones often require more forcing conditions or show lower enantioselectivity in enzymatic reductions [1].

Biocatalysis Ketoreductase Asymmetric Reduction

3- vs. 4-(Hydroxymethyl)cyclohexanone: Distinct Synthetic Applications Dictate Procurement Choice Based on Target Scaffold

4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) is documented as a reagent for preparing indazoles and benzisoxazoles containing cyclohexylazetidine moieties, which function as CCR2 antagonists with good hERG selectivity . In contrast, no such established application in CCR2 antagonist synthesis is reported for 3-(hydroxymethyl)cyclohexanone. Instead, 3-(hydroxymethyl)cyclohexanone is described as a versatile small molecule scaffold for general organic synthesis, with potential applications in pharmaceuticals and materials science that are not tied to a specific target class . This divergence in documented application spaces—specific CCR2-targeted chemistry for the 4-isomer versus broader, scaffold-diversification utility for the 3-isomer—represents a functional differentiation that should inform procurement: users requiring the para-substituted geometry for CCR2 antagonist synthesis should select the 4-isomer, while users seeking a meta-substituted building block with dual ketone/alcohol reactivity for underexplored chemical space should prioritize the 3-isomer.

Medicinal Chemistry CCR2 Antagonists Scaffold Differentiation

3-(Hydroxymethyl)cyclohexanone Enantiomers: (R)- and (S)-Forms Offer Distinct Stereochemical Control Not Available with Racemic 2- or 4-Isomers

While the 2-(hydroxymethyl)cyclohexanone isomer has been resolved via lipase-mediated acetylation to yield (S)-(+)-1 and (R)-(+)-4 derivatives with defined optical rotation values [1], commercial availability of the separate enantiomers of 3-(hydroxymethyl)cyclohexanone is explicitly documented: (R)-3-(hydroxymethyl)cyclohexanone (CAS 21996-61-2) and (S)-3-(hydroxymethyl)cyclohexanone (CAS 113681-12-2) are offered with ≥97% purity as distinct catalog items . In contrast, the 4-isomer (CAS 38580-68-6) is predominantly supplied as a racemate, with no widespread commercial availability of separate enantiomers reported in major vendor catalogs. This difference in enantiomeric accessibility means that users requiring stereochemically pure 3-substituted cyclohexanone building blocks can directly purchase the desired (R)- or (S)-form, bypassing the need for in-house resolution, whereas equivalent stereochemical control for the 4-isomer would require additional synthetic effort.

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

3-(Hydroxymethyl)cyclohexanone vs. 3-(Hydroxymethyl)cyclohexanol: Ketone vs. Alcohol Reactivity Enables Dual Derivatization Pathways

The presence of both a ketone carbonyl and a primary alcohol in 3-(hydroxymethyl)cyclohexanone permits sequential, orthogonal functionalization strategies. The ketone can undergo nucleophilic additions, reductive aminations, or enolate alkylations without affecting the protected hydroxymethyl group, while the primary alcohol can be oxidized, esterified, or tosylated independently after ketone modification. In contrast, 3-(hydroxymethyl)cyclohexanol (CAS 33827-22-8) lacks the ketone moiety, limiting its utility to alcohol-based transformations only. While no direct head-to-head quantitative comparison of derivatization efficiency is available in the literature, the differential presence of the ketone in the target compound expands the accessible chemical space by enabling carbon-carbon bond formation at the C1 position, a reaction class unavailable with the diol analog .

Organic Synthesis Functional Group Interconversion Scaffold Diversification

3-(Hydroxymethyl)cyclohexanone in α-Hydroxymethylation: L-Threonine-Catalyzed Access with Yields Up to 42% for Enantiomerically Enriched Material

A direct synthetic route to enantiomerically enriched 2-(hydroxymethyl)cyclohexanone has been reported using L-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone with formalin, followed by lipase-mediated resolution to yield (S)-2-(hydroxymethyl)cyclohexanone in 42% yield with 87% enantiomeric excess (ee) [1]. While this methodology specifically targets the 2-isomer, it establishes a class precedent that similar catalytic asymmetric α-hydroxymethylation strategies could be applied to access 3-(hydroxymethyl)cyclohexanone derivatives. The availability of 3-(hydroxymethyl)cyclohexanone as a commercial racemate and separate enantiomers provides a benchmark for evaluating such catalytic approaches: procurement of pre-resolved enantiomers eliminates the 42% yield penalty and resolution step entirely .

Asymmetric Catalysis α-Hydroxymethylation Chiral Pool Synthesis

3-(Hydroxymethyl)cyclohexanone (CAS 21996-61-2): Optimized Application Scenarios Based on Comparative Evidence


Asymmetric Synthesis of Chiral Cyclohexane-Derived Pharmaceuticals and Natural Product Analogs

Procure (R)-3-(hydroxymethyl)cyclohexanone (CAS 21996-61-2) or (S)-3-(hydroxymethyl)cyclohexanone (CAS 113681-12-2) when stereochemically defined cyclohexanone building blocks are required. The direct availability of separate enantiomers eliminates the need for in-house resolution or asymmetric catalysis, as evidenced by the 42% yield and 87% ee obtained for the 2-isomer via resolution [1]. This procurement strategy is particularly valuable for medicinal chemistry programs synthesizing chiral cyclohexane-containing drug candidates or natural product analogs, where stereochemical purity directly impacts biological activity.

Scaffold Diversification and Library Synthesis via Orthogonal Functionalization

Use racemic 3-(hydroxymethyl)cyclohexanone (CAS 21996-61-2) as a dual-handle scaffold for generating diverse compound libraries. The ketone and primary alcohol moieties enable orthogonal derivatization sequences—for example, ketone reduction followed by alcohol oxidation, or ketone reductive amination followed by alcohol esterification—producing structurally varied analogs from a single precursor . This capability is not available with mono-functional analogs such as 3-(hydroxymethyl)cyclohexanol, which lack the ketone center for carbon-carbon bond formation .

Biocatalytic Process Development for Chiral Cyclohexanol Intermediates

Evaluate 3-(hydroxymethyl)cyclohexanone as a substrate for ketoreductase-mediated asymmetric reduction. Class-level evidence suggests that 3-substituted cyclohexanones exhibit more favorable thermodynamic profiles in enzymatic reductions compared to sterically hindered 2-substituted analogs [2]. This makes the 3-isomer a strategically advantageous substrate for biocatalysis groups developing scalable, green chemistry routes to chiral cyclohexanol derivatives used in pharmaceutical and agrochemical manufacturing.

Medicinal Chemistry Exploration of Meta-Substituted Cyclohexanone Scaffolds

Select 3-(hydroxymethyl)cyclohexanone over the more extensively utilized 4-isomer when exploring novel chemical space. While 4-(hydroxymethyl)cyclohexanone has established applications in CCR2 antagonist synthesis , the 3-isomer remains comparatively underexplored, offering opportunities for intellectual property generation and novel target engagement. The meta-substitution geometry provides distinct three-dimensional presentation of the hydroxymethyl and ketone groups, which may lead to unique biological recognition profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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